molecular formula C8H10Ni B577154 ALLYL(CYCLOPENTADIENYL)NICKEL(II)  97 CAS No. 12107-46-9

ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97

Katalognummer: B577154
CAS-Nummer: 12107-46-9
Molekulargewicht: 164.86 g/mol
InChI-Schlüssel: DOYIBAKSKZZYPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allyl(cyclopentadienyl)nickel(II) 97 is an organometallic compound with the empirical formula C8H10Ni. It is a dark purple liquid that is sensitive to air and moisture. This compound is known for its unique structure, where the nickel atom is coordinated to both an allyl group and a cyclopentadienyl ring. This coordination imparts distinct chemical properties, making it a valuable compound in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Allyl(cyclopentadienyl)nickel(II) 97 typically involves the reaction of nickel(II) chloride with cyclopentadienyl sodium and allyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:

NiCl2+CpNa+AllylMgBrCpNi(Allyl)+NaCl+MgBrCl\text{NiCl}_2 + \text{CpNa} + \text{AllylMgBr} \rightarrow \text{CpNi(Allyl)} + \text{NaCl} + \text{MgBrCl} NiCl2​+CpNa+AllylMgBr→CpNi(Allyl)+NaCl+MgBrCl

Where Cp represents the cyclopentadienyl ring. The reaction is usually conducted in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Allyl(cyclopentadienyl)nickel(II) 97 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to maintain product quality. The use of automated systems for reagent addition and product isolation helps in achieving consistent yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Allyl(cyclopentadienyl)nickel(II) 97 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Allyl(cyclopentadienyl)nickel(II) 97 has a wide range of applications in scientific research:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

    Material Science: The compound is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.

    Medicinal Chemistry: Research is ongoing to explore its potential in drug development and as a therapeutic agent.

    Industrial Chemistry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds

Wirkmechanismus

The mechanism of action of Allyl(cyclopentadienyl)nickel(II) 97 involves the coordination of the nickel center to the allyl and cyclopentadienyl ligands. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Allyl(cyclopentadienyl)nickel(II) 97 is unique due to its dual coordination to both an allyl group and a cyclopentadienyl ring. This dual coordination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications. Compared to similar compounds, it offers a unique combination of catalytic activity and stability, which is valuable in both research and industrial settings .

Eigenschaften

CAS-Nummer

12107-46-9

Molekularformel

C8H10Ni

Molekulargewicht

164.86 g/mol

IUPAC-Name

cyclopenta-1,3-diene;nickel(2+);prop-1-ene

InChI

InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2

InChI-Schlüssel

DOYIBAKSKZZYPC-UHFFFAOYSA-N

SMILES

[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2]

Kanonische SMILES

[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.